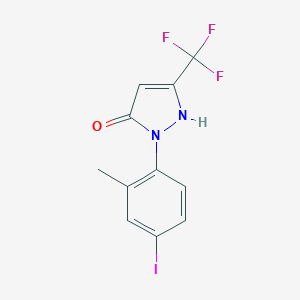![molecular formula C25H23ClN4O3 B301800 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide](/img/structure/B301800.png)
2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide, also known as ECA, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and biotechnology. In
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to induce apoptosis, or programmed cell death. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has also been shown to inhibit cell proliferation and migration. Inflammation is a complex process involving the activation of various signaling pathways and the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been shown to inhibit the production of these cytokines, thereby reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has several advantages for lab experiments, including its high purity and stability. However, 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide is a synthetic compound that may not accurately reflect the complexity of natural systems. Additionally, the mechanism of action of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
For research on 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide include the development of more efficient synthesis methods, identification of specific targets, and exploration of potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide involves the reaction of 4-chlorophenol with 2-amino-2-oxoethyl acetate in the presence of a catalyst. The resulting product is then reacted with 9-ethyl-9H-carbazole-3-carbaldehyde hydrazone to yield 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide. This method has been optimized to produce high yields of 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide with high purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been studied extensively for its potential applications in cancer therapy, as it has been shown to exhibit anti-tumor activity in various cancer cell lines. Additionally, 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide has also been studied for its potential use in agriculture, as it has been shown to exhibit herbicidal activity.
Propiedades
Nombre del producto |
2-(4-chlorophenoxy)-N-(2-{2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}-2-oxoethyl)acetamide |
|---|---|
Fórmula molecular |
C25H23ClN4O3 |
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-2-30-22-6-4-3-5-20(22)21-13-17(7-12-23(21)30)14-28-29-24(31)15-27-25(32)16-33-19-10-8-18(26)9-11-19/h3-14H,2,15-16H2,1H3,(H,27,32)(H,29,31)/b28-14+ |
Clave InChI |
LTNKTNSEEGRWKM-CCVNUDIWSA-N |
SMILES isomérico |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B301718.png)
![2-[3,4-dichloro(phenylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B301720.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301721.png)
![6-{2-[2-(Allyloxy)-5-bromophenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B301724.png)
![4-(3-{(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B301725.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)

![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)